(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone
Description
(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a piperazine ring, a triazolopyrimidine moiety, and a trifluoromethylphenyl group
Properties
IUPAC Name |
[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N7O/c1-15-5-7-18(8-6-15)33-21-19(29-30-33)20(27-14-28-21)31-9-11-32(12-10-31)22(34)16-3-2-4-17(13-16)23(24,25)26/h2-8,13-14H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVYDJPKAGZKBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=CC=C5)C(F)(F)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone typically involves multiple steps
Preparation of Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 3-amino-1,2,4-triazole and a suitable aldehyde or ketone.
Introduction of Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the triazolopyrimidine core reacts with piperazine under basic conditions.
Attachment of Trifluoromethylphenyl Group: The final step involves the attachment of the trifluoromethylphenyl group through a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, (4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone: This compound is unique due to the presence of the trifluoromethylphenyl group, which imparts distinct chemical and biological properties.
(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(methyl)phenyl)methanone: Similar structure but lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(chloro)phenyl)methanone: Contains a chloro group instead of a trifluoromethyl group, which may affect its chemical stability and interaction with biological targets.
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity, enhanced metabolic stability, and potential for stronger interactions with biological targets. These characteristics make it a valuable compound for further research and development in various scientific fields.
Biological Activity
The compound (4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone , with CAS number 920178-68-3, is a heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 467.4 g/mol. Its structure features a triazolopyrimidine core, a piperazine ring, and a trifluoromethylphenyl group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 467.4 g/mol |
| CAS Number | 920178-68-3 |
The mechanism of action for this compound is primarily linked to its ability to interact with specific molecular targets. The triazolopyrimidine core is known to bind to enzyme active sites or receptor binding pockets, effectively inhibiting their function. This interaction is enhanced by the piperazine ring and trifluoromethylphenyl group, which improve binding affinity and selectivity.
Target Enzymes
Research indicates that compounds similar to this one often target various kinases involved in cell signaling pathways. For instance:
- Cyclin-dependent kinases (CDKs) : Inhibition of CDKs can lead to cell cycle arrest and apoptosis.
- Receptor Tyrosine Kinases (RTKs) : The compound may exhibit inhibitory effects on RTKs involved in cancer progression.
Anticancer Activity
Several studies have investigated the anticancer potential of similar triazolopyrimidine derivatives. For example, compounds that share structural features with our compound have demonstrated significant activity against various cancer cell lines.
Case Study:
A study evaluated the effects of a related triazolopyrimidine derivative on MCF-7 breast cancer cells. The derivative exhibited an IC50 value of 6.5 µM, indicating potent cytotoxicity against these cells .
Table: IC50 Values of Related Compounds Against MCF-7 Cells
| Compound Name | IC50 (µM) |
|---|---|
| Triazolopyrimidine Derivative A | 6.5 |
| Triazolopyrimidine Derivative B | 5.9 |
| Triazolopyrimidine Derivative C | 7.68 |
Other Pharmacological Effects
In addition to anticancer properties, compounds with similar structures have been noted for their potential as:
- Anti-inflammatory agents : By inhibiting cyclooxygenase enzymes.
- Antimicrobial agents : Showing activity against various bacterial strains.
Q & A
Q. What are the key considerations for synthesizing this compound with high purity?
To optimize synthesis, focus on:
- Catalyst selection : Use palladium-based catalysts for coupling reactions involving the triazolo-pyrimidine core.
- Solvent systems : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
- Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization (chloroform/methanol) .
- Analytical validation : Confirm purity via HPLC (>98%) and NMR (δ 7.2–8.5 ppm for aromatic protons) .
Q. How should researchers handle safety protocols given limited hazard data?
Despite no GHS classification in some analogs:
- Use PPE (gloves, lab coat, goggles) and work in a fume hood.
- Store at –20°C in airtight containers to prevent decomposition.
- Follow spill protocols: neutralize with inert adsorbents (vermiculite) and dispose via hazardous waste channels .
Q. What spectroscopic techniques are critical for structural characterization?
- NMR : 1H/13C NMR to confirm piperazine ring conformation (δ 3.5–4.0 ppm for N–CH2) and trifluoromethyl group (δ ~120 ppm in 19F NMR).
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+ at m/z 526.2.
- X-ray crystallography : Resolve steric effects of the p-tolyl group (e.g., torsion angles >30° between triazolo and pyrimidine rings) .
Advanced Research Questions
Q. How to design experiments to evaluate bioactivity while minimizing off-target effects?
- Assay selection : Use orthogonal assays (e.g., FRET for kinase inhibition, SPR for binding kinetics) to cross-validate results.
- Control groups : Include structurally similar analogs (e.g., replacing trifluoromethyl with methyl) to isolate pharmacophore contributions .
- Dose-response curves : Test concentrations from 1 nM to 100 µM, accounting for solubility limits (logP ≈ 3.5) .
Q. What methodologies address contradictions between in vitro and in vivo efficacy data?
- Metabolic stability : Perform microsomal assays (human liver microsomes, t1/2 >30 min preferred).
- PK/PD modeling : Corrogate in vitro IC50 with plasma exposure (AUC0–24h) using LC-MS/MS.
- Tissue distribution : Radiolabel the compound (e.g., 14C-tagging) to track bioavailability in target organs .
Q. How can computational modeling predict interactions with biological targets?
- Molecular docking : Use AutoDock Vina with crystal structures of homologous receptors (e.g., PI3Kγ, PDB ID: 6JFF).
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess electrostatic potential of the triazolo-pyrimidine core.
- MD simulations : Run 100-ns trajectories to evaluate piperazine flexibility under physiological conditions .
Q. What experimental frameworks assess environmental persistence and ecotoxicity?
- OECD 307 : Conduct soil degradation studies (half-life <60 days for low persistence).
- Algal toxicity tests : Expose Raphidocelis subcapitata to 0.1–10 mg/L concentrations (EC50 >1 mg/L acceptable).
- Biotic transformations : Use LC-HRMS to identify metabolites in activated sludge .
Methodological Challenges and Solutions
Q. How to resolve low solubility in aqueous buffers during biological assays?
- Co-solvents : Use ≤1% DMSO or cyclodextrin-based formulations.
- pH adjustment : Prepare stock solutions in PBS (pH 7.4) with 0.1% Tween-80.
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
Q. What strategies validate target engagement in complex biological systems?
- CETSA : Monitor thermal stabilization of target proteins via Western blot.
- Chemical proteomics : Use photoaffinity probes (e.g., diazirine tags) to pull down interacting proteins.
- CRISPR knockouts : Compare activity in wild-type vs. target-deficient cell lines .
Q. How to design a long-term stability study under ICH guidelines?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
